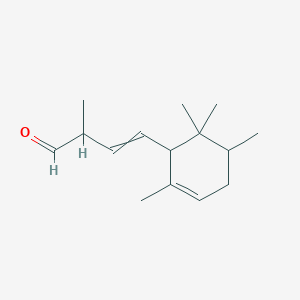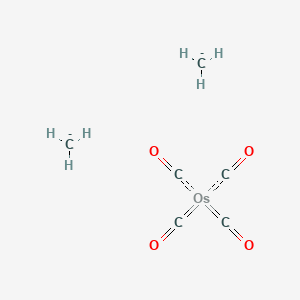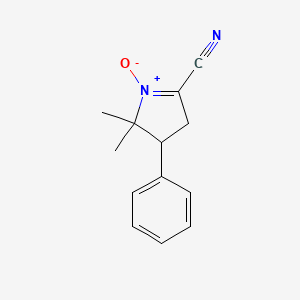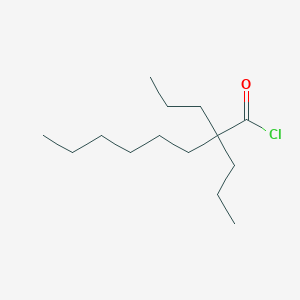
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is an ester compound characterized by its unique structure, which includes a formyl group and a hydroxycyclopentyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate typically involves esterification reactions. One common method is the reaction of 7-(2-formyl-5-hydroxycyclopentyl)heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 7-(2-carboxy-5-hydroxycyclopentyl)heptanoic acid.
Reduction: Ethyl 7-(2-hydroxymethyl-5-hydroxycyclopentyl)heptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxycyclopentyl ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-(2-formyl-5-methoxycyclopentyl)heptanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 7-(2-formyl-5-hydroxycyclohexyl)heptanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is unique due to the presence of both a formyl group and a hydroxycyclopentyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57403-01-7 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate |
InChI |
InChI=1S/C15H26O4/c1-2-19-15(18)8-6-4-3-5-7-13-12(11-16)9-10-14(13)17/h11-14,17H,2-10H2,1H3 |
Clave InChI |
TXOXZXKVKGPBRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC1C(CCC1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


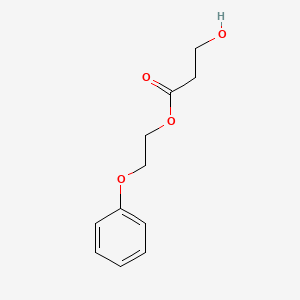

![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

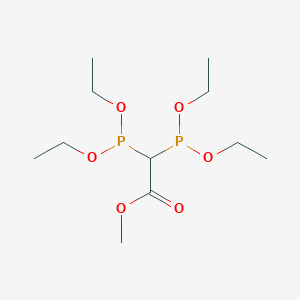

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
